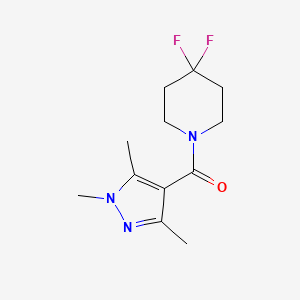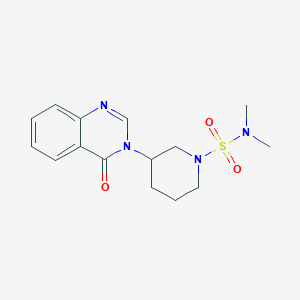![molecular formula C14H11F3N2O2S B6427184 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2326234-24-4](/img/structure/B6427184.png)
6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-(Trifluoromethyl)benzenesulfonyl chloride” is an organic compound with the linear formula CF3C6H4SO2Cl . It’s used as a building block in organic synthesis . This compound may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles .
Synthesis Analysis
The synthesis of related compounds often involves photo-irradiation with visible light. For example, “4-(Trifluoromethyl)benzenesulfonyl chloride” and N-vinylpyrrolidinone in acetonitrile can undergo photo-irradiation with visible light in the presence of a specific catalyst to give the corresponding E-vinyl sulfone .Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethyl)benzenesulfonyl chloride” includes a trifluoromethyl group (CF3), a benzene ring (C6H4), a sulfonyl group (SO2), and a chloride atom (Cl) .Chemical Reactions Analysis
As mentioned earlier, “4-(Trifluoromethyl)benzenesulfonyl chloride” can react with N-vinylpyrrolidinone in acetonitrile under photo-irradiation with visible light to produce E-vinyl sulfone .Physical And Chemical Properties Analysis
The compound “4-(Trifluoromethyl)benzenesulfonyl chloride” has a molecular weight of 244.61 g/mol . It has a melting point of 30°C to 34°C .科学研究应用
6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine has been studied for its potential applications in scientific research, including its use as a ligand in metal-catalyzed reactions, its potential use in the development of novel drugs, and its potential use in the study of biochemical and physiological processes. This compound has also been studied for its potential use in the development of novel materials, such as organic semiconductors and polymers.
作用机制
The mechanism of action of 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is not yet fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes, or as a ligand for certain proteins or receptors, which could explain its potential applications in scientific research.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties, which could explain its potential use in the development of novel drugs.
实验室实验的优点和局限性
One of the main advantages of using 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine in lab experiments is its low toxicity. This compound has been shown to be non-toxic in animal studies, which makes it a safe and effective compound for use in lab experiments. However, one of the main limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to use this compound in certain experiments.
未来方向
The potential future directions for 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine include its use in the development of novel drugs, its use in the study of biochemical and physiological processes, its use in the development of novel materials, and its use as a ligand in metal-catalyzed reactions. Additionally, further research could be done to better understand the mechanism of action of this compound and its biochemical and physiological effects.
合成方法
6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine can be synthesized using a variety of methods, including the direct synthesis of the compound from commercially available starting materials, as well as the synthesis of the compound via the coupling of two different building blocks. The direct synthesis method involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with pyrrolo[3,4-b]pyridine in the presence of a base, such as triethylamine. The coupling method involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with pyrrolo[3,4-b]pyridine-3-carboxylic acid in the presence of a base, such as triethylamine.
安全和危害
属性
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2S/c15-14(16,17)11-3-5-12(6-4-11)22(20,21)19-8-10-2-1-7-18-13(10)9-19/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTQGEDHLGPSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[3-(fluoromethyl)azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6427147.png)

![6-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427168.png)
![4-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-3-fluoropyridine](/img/structure/B6427174.png)
![4-cyclopropyl-1-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}-1H-1,2,3-triazole](/img/structure/B6427177.png)
![tert-butyl N-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)carbamate](/img/structure/B6427190.png)

![N-(4-methyl-2-{[3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6427204.png)
![6-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidine-1-carbonyl]-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6427206.png)
![1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B6427213.png)